molecular formula C7H8O3 B12275737 2-(Furan-3-yl)propanoic acid

2-(Furan-3-yl)propanoic acid

Cat. No.: B12275737
M. Wt: 140.14 g/mol
InChI Key: SQMPTIRFFDGNBW-UHFFFAOYSA-N
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Description

2-(Furan-3-yl)propanoic acid is an organic compound characterized by a furan ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-3-yl)propanoic acid typically involves the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters with arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method ensures the formation of the desired product with high efficiency.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) as starting materials . These compounds are considered platform chemicals and are widely used for the synthesis of various fine chemicals, pharmaceuticals, and other industrial products.

Chemical Reactions Analysis

Types of Reactions: 2-(Furan-3-yl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the furan ring or the propanoic acid moiety.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products:

Scientific Research Applications

2-(Furan-3-yl)propanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • 2-Furanpropanoic acid
  • 3-(2-Furyl)propionic acid
  • Ethyl 3-(furan-2-yl)propanoate

Comparison: 2-(Furan-3-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to other similar compounds. For instance, while 2-Furanpropanoic acid and 3-(2-Furyl)propionic acid share similar furan ring structures, their reactivity and applications may differ based on the position of the furan ring and the nature of the substituents .

Properties

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2-(furan-3-yl)propanoic acid

InChI

InChI=1S/C7H8O3/c1-5(7(8)9)6-2-3-10-4-6/h2-5H,1H3,(H,8,9)

InChI Key

SQMPTIRFFDGNBW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=COC=C1)C(=O)O

Origin of Product

United States

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